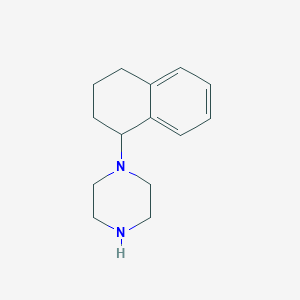

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBLNFCUXJHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573179 | |

| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187221-31-4 | |

| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine, a valuable building block in medicinal chemistry. This document details two primary and effective synthesis methodologies: Reductive Amination and Nucleophilic Alkylation. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of the underlying chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The tetralin moiety, coupled with the versatile piperazine ring, provides a scaffold that is frequently explored in the development of new therapeutic agents, particularly those targeting the central nervous system. The ability to efficiently and selectively synthesize this monosubstituted piperazine is therefore of significant interest to the drug discovery and development community.

This guide will explore the two most prominent synthetic strategies for this target molecule. The first, Reductive Amination , involves the direct reaction of 1-tetralone with piperazine in the presence of a reducing agent. The second, Nucleophilic Alkylation , describes the reaction of a pre-functionalized tetralin derivative, such as 1-halo-1,2,3,4-tetrahydronaphthalene, with piperazine.

Synthetic Pathways

The synthesis of this compound can be approached via two main pathways, each with its own set of advantages and considerations.

Figure 1: Overview of the two primary synthetic pathways to this compound.

Method 1: Reductive Amination

Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound (1-tetralone) and an amine (piperazine), followed by in-situ reduction to the desired amine.

Experimental Protocol

Materials:

-

1-Tetralone

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a stirred solution of 1-tetralone (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add piperazine (2.0 eq) followed by glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Reactant Ratio | 1-Tetralone : Piperazine : NaBH(OAc)₃ | 1 : 2 : 1.5 |

| Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) can also be used. |

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |

| Typical Yield | 60 - 85% | Yield is dependent on reaction scale and purification efficiency. |

Method 2: Nucleophilic Alkylation

This classical approach involves the direct alkylation of piperazine with a suitable electrophile derived from 1,2,3,4-tetrahydronaphthalene. A common precursor is 1-bromo-1,2,3,4-tetrahydronaphthalene. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, an excess of piperazine or the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine) is often employed.

Experimental Protocol

Materials:

-

1-Bromo-1,2,3,4-tetrahydronaphthalene

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in acetonitrile (MeCN), add piperazine (3.0 eq).

-

Heat the mixture to 50-60 °C and add a solution of 1-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq) in MeCN dropwise over 30 minutes.

-

Maintain the reaction at reflux and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Reactant Ratio | 1-Bromo-tetralin : Piperazine : K₂CO₃ | 1 : 3 : 2 |

| Solvent | Acetonitrile (MeCN) | DMF can be used for less reactive halides. |

| Temperature | Reflux (approx. 82 °C for MeCN) | |

| Reaction Time | 6 - 18 hours | Monitor by TLC or LC-MS for completion. |

| Typical Yield | 50 - 75% | Yield can be improved by using mono-protected piperazine. |

Characterization Data

Note: The following data is representative and may vary slightly based on the specific instrumentation and conditions used for analysis.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 7.40-7.10 (m, 4H, Ar-H): Aromatic protons of the tetralin ring system.

-

δ 3.55 (t, 1H, N-CH): The methine proton at the 1-position of the tetralin ring, coupled to the adjacent methylene protons.

-

δ 3.00-2.80 (m, 4H, piperazine-H): Protons on the piperazine ring adjacent to the nitrogen attached to the tetralin moiety.

-

δ 2.80-2.60 (m, 4H, piperazine-H): Protons on the distal nitrogen of the piperazine ring.

-

δ 2.90-2.70 (m, 2H, Ar-CH₂): Methylene protons at the 4-position of the tetralin ring.

-

δ 2.10-1.80 (m, 4H, -CH₂-CH₂-): Methylene protons at the 2- and 3-positions of the tetralin ring.

-

δ 1.75 (br s, 1H, NH): The proton on the secondary amine of the piperazine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ 138.0, 134.5 (Ar-C): Quaternary aromatic carbons.

-

δ 129.0, 128.5, 126.0, 125.5 (Ar-CH): Aromatic methine carbons.

-

δ 65.0 (N-CH): The carbon at the 1-position of the tetralin ring.

-

δ 52.0 (piperazine-CH₂): Carbons on the piperazine ring adjacent to the tetralin moiety.

-

δ 46.0 (piperazine-CH₂): Carbons on the distal side of the piperazine ring.

-

δ 30.0, 29.0, 21.0 (-CH₂-): Aliphatic carbons of the tetralin ring.

Mass Spectrometry (MS)

-

ESI-MS (m/z): [M+H]⁺ calculated for C₁₄H₂₀N₂: 217.16; found: 217.2.

Logical Workflow for Synthesis and Purification

Figure 2: General workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has outlined two robust and reliable methods for the synthesis of this compound. Both reductive amination and nucleophilic alkylation offer viable routes to the target compound, with the choice of method often depending on the availability of starting materials, desired scale, and control over selectivity. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of this important molecular scaffold.

An In-depth Technical Guide to the Chemical Properties of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid tetrahydronaphthalene core combined with the versatile piperazine moiety makes it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological relevance of this compound, with a particular focus on its role as a precursor in the development of serotonin 5-HT7 receptor ligands.

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not widely published. However, predicted values and data for its constituent parts, piperazine and 1,2,3,4-tetrahydronaphthalene (tetralin), provide useful context.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂ | - |

| Molecular Weight | 216.33 g/mol | - |

| CAS Number | 187221-31-4 | |

| Boiling Point | 341.5 ± 27.0 °C at 760 mmHg (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | |

| pKa₁ (Piperazine) | 5.35 (at 298 K) | [1] |

| pKa₂ (Piperazine) | 9.73 (at 298 K) | [1] |

| Melting Point (Tetralin) | -35 °C | |

| Boiling Point (Tetralin) | 207 °C | |

| Solubility (Piperazine) | Freely soluble in water | - |

| Solubility (Tetralin) | Insoluble in water |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetrahydronaphthalene ring, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the tetrahydronaphthalene and piperazine rings would appear as complex multiplets in the upfield region (approximately 1.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons between 120-140 ppm and the aliphatic carbons of both rings in the range of 20-60 ppm.

Synthesis

A common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the tetralin ring by piperazine. A representative experimental protocol is detailed below, adapted from methodologies used for the synthesis of related derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Tetralone

-

Piperazine

-

Titanium (IV) isopropoxide

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reductive Amination:

-

To a solution of 1-tetralone (1 equivalent) in anhydrous toluene, add piperazine (2 equivalents) and titanium (IV) isopropoxide (1.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound as a pure compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Pharmacological Relevance: 5-HT₇ Receptor Signaling

The this compound scaffold is a key component in a number of potent and selective ligands for the serotonin 5-HT₇ receptor. Derivatives of this compound have been shown to act as both agonists and antagonists at this receptor, highlighting its potential for the treatment of central nervous system disorders such as depression and anxiety.[2][3]

The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through two distinct pathways:

-

Gαs Pathway: Activation of the 5-HT₇ receptor leads to the stimulation of adenylyl cyclase (AC) via the Gαs protein. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.

-

Gα₁₂ Pathway: The 5-HT₇ receptor can also couple to the Gα₁₂ protein, which activates the Rho family of small GTPases, including RhoA and Cdc42. This pathway is involved in the regulation of the actin cytoskeleton and plays a role in neuronal morphogenesis, such as neurite outgrowth and spine formation.

5-HT₇ Receptor Signaling Pathway

Caption: Simplified 5-HT₇ receptor signaling pathways.

Experimental Protocols: Radioligand Binding Assay

To determine the affinity of this compound or its derivatives for the 5-HT₇ receptor, a radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay for 5-HT₇ Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT₇ receptor.

Materials:

-

Cell membranes expressing the human 5-HT₇ receptor.

-

Radioligand (e.g., [³H]5-CT or [³H]LSD).

-

Test compound (this compound or derivative).

-

Non-specific binding control (e.g., high concentration of a known 5-HT₇ antagonist like SB-269970).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Addition of Components:

-

Add the radioligand at a concentration close to its Kd to all wells.

-

Add the non-specific binding control to the designated wells.

-

Add serial dilutions of the test compound to the experimental wells.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a foundational molecule in the development of selective 5-HT₇ receptor ligands. Its synthesis, while not extensively detailed in the literature for the parent compound, can be achieved through standard organic chemistry techniques such as reductive amination. The pharmacological importance of this scaffold lies in its ability to be readily modified to produce compounds with high affinity and varying functional activity at the 5-HT₇ receptor. A thorough understanding of its chemical properties, synthesis, and the signaling pathways it can modulate is crucial for researchers and scientists working in the field of drug discovery and development, particularly for neurological and psychiatric disorders. Further experimental characterization of the physicochemical and spectral properties of this core molecule would be highly beneficial to the scientific community.

References

- 1. uregina.ca [uregina.ca]

- 2. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Scaffold: A Technical Guide to its Mechanism of Action at Serotonin Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine core structure is a key pharmacophore in a class of synthetic ligands that exhibit high affinity and selectivity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT7 and 5-HT1A subtypes. Derivatives of this scaffold have been extensively studied, revealing a spectrum of activities ranging from full agonism to antagonism. These compounds serve as critical research tools for elucidating the physiological roles of these receptors and represent promising leads for the development of novel therapeutics targeting central nervous system disorders. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction

The this compound moiety forms the backbone of a significant class of neurologically active compounds. Structure-activity relationship (SAR) studies have demonstrated that modifications to the arylpiperazine and the alkylamide chain attached to the tetrahydronaphthalene nucleus can precisely modulate affinity and efficacy at specific serotonin receptor subtypes. This guide will focus on the primary molecular targets of this compound class, the 5-HT7 and 5-HT1A receptors, using well-characterized derivatives as exemplars of their pharmacological activity.

Primary Molecular Targets and Mechanism of Action

Serotonin 5-HT7 Receptor

A prominent target for this chemical class is the 5-HT7 receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gs alpha subunit. Agonist binding to the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function. Evidence also suggests that the 5-HT7 receptor can couple to G12 proteins, influencing the activity of small GTPases like RhoA and Cdc42, thereby playing a role in regulating neuronal cytoarchitecture.

Derivatives of the this compound scaffold can act as potent agonists at this receptor. For instance, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (LP-44) is a highly potent and selective 5-HT7 receptor agonist. Its mechanism of action involves binding to the receptor and initiating the Gs-cAMP signaling cascade. Depending on the specific substitutions, other derivatives can behave as partial agonists or antagonists.

Serotonin 5-HT1A Receptor

Many compounds built on this scaffold also exhibit high affinity for the 5-HT1A receptor, another GPCR crucial in neuromodulation. The 5-HT1A receptor classically couples to the Gi/o family of G-proteins.[2][3] Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[2] The Gβγ subunits dissociated from the activated Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

The selectivity of these compounds for the 5-HT7 versus the 5-HT1A receptor is a key aspect of their pharmacological profile and is heavily influenced by their specific chemical structure.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of various derivatives have been determined through in vitro assays. The following tables summarize key quantitative data for representative compounds from this class, highlighting their activity at serotonin receptors.

| Compound ID | R-Group (Arylpiperazine) | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| LP-44 | 2-Methylthiophenyl | 0.22 | 44.5 | >1000 | [1] |

| 28 | 2-Methoxyphenyl | 0.44 | 1.8 | 390 | [1] |

| 34 | 2-Acetylphenyl | 1.1 | 15.6 | 1310 | [1] |

| 46 | 2-Hydroxyphenyl | 2.5 | 10.5 | 2730 | [1] |

| 49 | 2-Methylphenyl | 0.81 | 13.7 | 1140 | [1] |

Table 1: Receptor Binding Affinities of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide Derivatives.

| Compound ID | Functional Activity at 5-HT7 | EC50 (µM) | Intrinsic Activity | Reference |

| LP-44 | Full Agonist | 2.56 | Not Reported | [1] |

| 28 | Full Agonist | Not Reported | Not Reported | [1] |

| 34 | Partial Agonist | Not Reported | Not Reported | [1] |

| 46 | Antagonist | Not Reported | Not Reported | [1] |

| 49 | Full Agonist | Not Reported | Not Reported | [1] |

Table 2: Functional Activity of Selected Derivatives at the 5-HT7 Receptor.

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the affinity (Ki) of the test compounds for specific receptors.

Objective: To quantify the binding affinity of test compounds by measuring their ability to displace a specific radioligand from the 5-HT7, 5-HT1A, and 5-HT2A receptors.

Materials:

-

Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant 5-HT7, 5-HT1A, or 5-HT2A receptors.

-

Radioligands:

-

[3H]5-CT (5-Carboxamidotryptamine) for 5-HT7 receptors.

-

[3H]8-OH-DPAT for 5-HT1A receptors.

-

[3H]Ketanserin for 5-HT2A receptors.

-

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Ligands: 10 µM Serotonin (for 5-HT7 and 5-HT1A), 10 µM Mianserin (for 5-HT2A).

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Instrumentation: Liquid scintillation counter, 96-well microplates, cell harvester.

Protocol:

-

Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or non-specific binding ligand.

-

50 µL of various concentrations of the test compound.

-

50 µL of the appropriate radioligand (at a concentration near its Kd, e.g., 0.5 nM [3H]5-CT).

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at 37°C for 30 minutes.

-

Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: 5-HT7 Receptor-Mediated Relaxation of Guinea Pig Ileum

This ex vivo assay measures the functional activity (agonism, antagonism) of compounds at the 5-HT7 receptor.

Objective: To assess the ability of test compounds to mimic (agonist) or block (antagonist) the 5-HT-induced relaxation of pre-contracted guinea pig ileum tissue.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Organ Bath Solution: Krebs solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.5, NaHCO3 25, glucose 11.7), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Contracting Agent: Substance P.

-

Test Compounds: Agonists, partial agonists, or antagonists from the tetrahydronaphthalenyl-piperazine series.

-

Instrumentation: Isolated organ bath system with isometric force transducers.

Protocol:

-

Tissue Preparation: Mount segments of guinea pig ileum in the organ baths containing Krebs solution. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

Pre-contraction: Induce a stable, submaximal contraction of the ileum segments by adding Substance P (e.g., 30 nM) to the bath.

-

Agonist Testing: Once the contraction is stable, add the test compound in a cumulative concentration-response manner. Record the relaxation of the tissue as a percentage of the Substance P-induced contraction.

-

Antagonist Testing: To test for antagonism, incubate the tissue with the potential antagonist for a set period (e.g., 20 minutes) before adding Substance P. Then, generate a concentration-response curve for a known 5-HT7 agonist (like 5-CT or LP-44) in the presence of the antagonist.

-

Data Analysis: For agonists, plot the percentage of relaxation against the log concentration of the compound to determine the EC50 and maximal effect (Emax). For antagonists, calculate the pA2 value from the rightward shift of the agonist concentration-response curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflow

// Nodes prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compound Dilutions\n- Buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate [label="Plate Assay Components:\n- Buffer / Non-specific Ligand\n- Test Compound\n- Radioligand\n- Membranes", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C\n(e.g., 30 minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter [label="Rapid Filtration\n(Separate Bound from Free Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; count [label="Scintillation Counting\n(Quantify Bound Radioactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Non-linear Regression (IC50)\n- Cheng-Prusoff (Ki)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> plate; plate -> incubate; incubate -> filter; filter -> wash; wash -> count; count -> analyze; } END_OF_DOT Figure 2: General experimental workflow for a competitive radioligand binding assay.

Conclusion

The this compound scaffold is a versatile and potent platform for the design of selective serotonin receptor ligands. The mechanism of action for derivatives primarily involves the modulation of 5-HT7 and 5-HT1A receptor signaling pathways, leading to changes in intracellular cAMP levels and other downstream effects. The extensive quantitative data and established experimental protocols available for this class of compounds make them invaluable tools for neuroscience research and provide a strong foundation for the development of next-generation therapeutics for psychiatric and neurological disorders.

References

- 1. Serotonin (5-HT7) receptor-stimulated activation of cAMP-PKA pathway in bovine corneal epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine represent a significant class of pharmacologically active compounds, demonstrating notable affinity and functional activity at various neurotransmitter receptors, particularly within the serotonin and dopamine systems. This technical guide provides an in-depth overview of the pharmacology of these derivatives, consolidating data on their receptor binding profiles, functional activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this area.

Receptor Binding Affinity and Functional Activity

The pharmacological profile of this compound derivatives is characterized by their interactions with multiple G protein-coupled receptors (GPCRs). The primary targets identified in the literature are serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and dopamine receptors (D2 and D3).

Serotonin Receptor Interactions

A significant body of research has focused on the interaction of these derivatives with the 5-HT7 receptor. Several compounds within this class have been identified as potent 5-HT7 receptor agonists and antagonists.[1] The affinity for these receptors is often in the nanomolar range. For instance, N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide demonstrated a high 5-HT7 receptor affinity with a Ki of 0.58 nM.[2] Another potent 5-HT7 receptor agonist, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, exhibited a Ki of 0.22 nM.[1]

Beyond the 5-HT7 receptor, these derivatives also show affinity for 5-HT1A and 5-HT2A receptors, although often with lower potency, contributing to their selectivity profile.[1]

Dopamine Receptor Interactions

Certain derivatives of the this compound scaffold have been investigated for their activity at dopamine D2 and D3 receptors. For example, the racemic compounds 19a and 19b, which feature a 5-hydroxy and 7-hydroxy tetralin moiety respectively, showed high affinity for both D2 and D3 receptors, with Ki values in the nanomolar range.[3] Functional assays, such as GTPγS binding, have confirmed that some of these derivatives act as potent agonists at both D2 and D3 receptors.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound derivatives, showcasing their binding affinities (Ki) and functional potencies (EC50) at various receptors.

Table 1: Binding Affinities (Ki, nM) of Selected Derivatives at Serotonin and Dopamine Receptors

| Compound | 5-HT7 | 5-HT1A | 5-HT2A | D2 | D3 | Reference |

| 25 | 0.58 | 188 | >1000 | 142 | - | [2] |

| 44 | 0.22 | 44 | >1000 | - | - | [1] |

| (+)-19a | - | - | - | 4.55 | 1.27 | [5] |

| (-)-19b | - | - | - | 3.75 | 1.28 | [5] |

| 12a | - | - | - | 86 | 5.57 | [3] |

| 12b | - | - | - | 41 | 3.71 | [3] |

Table 2: Functional Activity (EC50, µM or nM) of Selected Derivatives

| Compound | Receptor | Activity | EC50 | Reference |

| 25 | 5-HT7 | Agonist | 0.60 µM | [2] |

| 44 | 5-HT7 | Agonist | 2.56 µM | [1] |

| (+)-19a | D2 | Agonist | 1.69 nM | [5] |

| (+)-19a | D3 | Agonist | 0.74 nM | [5] |

| (-)-19b | D2 | Agonist | 4.51 nM | [5] |

| (-)-19b | D3 | Agonist | 1.58 nM | [5] |

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is significantly influenced by their chemical structure. Key SAR insights include:

-

Alkyl Chain Length: For N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, an optimal alkyl chain length of five methylene units has been identified for high 5-HT7 receptor affinity.[1]

-

Tetrahydronaphthalenyl Nucleus: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus is generally preferred for potent 5-HT7 receptor binding.[1]

-

Aryl Ring Substitution: The substitution pattern on the aryl ring attached to the piperazine moiety plays a critical role in determining both affinity and functional activity.[1][6] Lipophilic substituents at the 2-position of the aryl ring, such as -SCH3, -CH(CH3)2, and phenyl, tend to produce high-affinity 5-HT7 agonists.[6] Conversely, substituents like -OH and -NHCH3 can shift the activity towards antagonism.[6]

-

Stereochemistry: The stereochemistry of the tetralin ring is crucial for dopamine receptor affinity. For instance, the (-)-enantiomer of certain derivatives shows higher affinity for D2 and D3 receptors compared to the (+)-enantiomer.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides

A general synthetic route involves the condensation of commercially available 1,2,3,4-tetrahydro-1-naphthalenamine with 6-bromohexanoyl chloride to yield N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-bromohexanamide. This intermediate is then reacted with the appropriate 1-arylpiperazine to obtain the final product.[6]

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the derivatives for their target receptors.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK-293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, with a pH of 7.4.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]5-CT for 5-HT₇ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors.

-

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

-

Procedure:

-

Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.

-

The reaction is incubated to allow for G protein activation and [³⁵S]GTPγS binding.

-

The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.

Substance P-Induced Guinea Pig Ileum Contraction Assay

This ex vivo assay is used to determine the functional activity (agonist or antagonist) of compounds at the 5-HT₇ receptor.

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: Substance P is added to the organ bath to induce a submaximal contraction of the ileum.

-

Compound Testing:

-

Agonist Activity: The test compound is added to the bath, and any relaxation of the substance P-induced contraction is measured.

-

Antagonist Activity: The tissue is pre-incubated with the test compound before the addition of a 5-HT₇ agonist (e.g., 5-carboxamidotryptamine), and the inhibition of the agonist-induced relaxation is measured.

-

-

Data Recording: The contractions and relaxations of the ileum are recorded using an isometric force transducer.

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through complex intracellular signaling cascades initiated by their target receptors.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to Gs and G₁₂ proteins.

-

Gs Pathway: Activation of the Gs protein leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of downstream effectors and various cellular responses.[6]

-

G₁₂ Pathway: The 5-HT7 receptor can also couple to G₁₂ proteins, which activate Rho GTPases (e.g., RhoA and Cdc42). This pathway is involved in the regulation of the cytoskeleton and neuronal morphology.[6]

References

- 1. jove.com [jove.com]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 5. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Biological Activity of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine: A Core Scaffold for Neuromodulatory Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine serves as a pivotal structural scaffold in the design of novel psychoactive agents. While the core molecule itself is not extensively characterized as a standalone therapeutic, its derivatives have demonstrated significant biological activity, primarily as high-affinity ligands for a range of serotonin (5-HT) and dopamine (D) receptors. This technical guide provides a comprehensive overview of the biological activities associated with this chemical moiety, focusing on the quantitative data of its key derivatives, detailed experimental protocols for assessing their pharmacological profile, and the underlying signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new drugs targeting the central nervous system.

Introduction

The this compound core structure is a key pharmacophore that has been extensively utilized in medicinal chemistry to develop ligands with high affinity and selectivity for various neurotransmitter receptors. This scaffold combines the rigid bicyclic system of the tetrahydronaphthalene group with the versatile piperazine ring, allowing for systematic structural modifications to explore structure-activity relationships (SAR). Research has predominantly focused on the derivatization of the piperazine nitrogen, leading to the discovery of potent agents targeting serotonergic and dopaminergic systems, which are critically involved in the pathophysiology of numerous neurological and psychiatric disorders.

Quantitative Biological Data

The biological activity of derivatives of this compound is most effectively summarized by their binding affinities (Ki) and functional potencies (EC50 or IC50) at various G-protein coupled receptors (GPCRs). The following tables present a consolidated view of the quantitative data for key derivatives, highlighting their interactions with serotonin (5-HT) and dopamine (D) receptors.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

| Compound/Derivative | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT7 Receptor | Reference |

| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides | ||||

| 4-(2-methoxyphenyl)-...-hexanamide | - | - | High Affinity | [1][2] |

| 4-(2-methylthiophenyl)-...-hexanamide | 200-fold lower than 5-HT7 | >1000-fold lower than 5-HT7 | 0.22 | [1][2] |

| 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazines | ||||

| 1-(3-benzisothiazolyl) derivative | Subnanomolar range | - | - | [3] |

| 1-(1-naphthalenyl) derivative | Subnanomolar range | - | - | [3] |

Table 2: Functional Activity (EC50, µM) of this compound Derivatives at Serotonin Receptors

| Compound/Derivative | Receptor | Activity | EC50 | Reference |

| 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Full Agonist | 2.56 | [1][2] |

| 4-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Full Agonist | - | [1][2] |

| 4-(2-acetylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Partial Agonist | - | [1][2] |

| 4-(2-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | Antagonist | - | [1][2] |

Table 3: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors

| Compound/Derivative | D2 Receptor | Reference |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 245-fold lower than 5-HT7 | [4] |

| 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine enantiomers | Varies with stereochemistry | [5] |

Experimental Protocols

The characterization of compounds based on the this compound scaffold involves a series of standardized in vitro assays to determine their affinity and functional activity at target receptors.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A, D2).

Materials:

-

Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest, or from homogenized brain tissue (e.g., rat hippocampus for 5-HT1A, striatum for D2).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2).

-

Test Compound: The this compound derivative to be tested.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for D2 receptors).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO₄, 0.5 mM EDTA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well microplates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize frozen tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-radiolabeled ligand.

-

Test Compound: Add membrane preparation, radioligand, and the desired concentration of the test compound.

-

-

The final assay volume is typically 200-250 µL. The concentration of the radioligand should be close to its Kd for the receptor.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon agonist stimulation.

Materials:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

[³⁵S]GTPγS.

-

GDP.

-

Test Compound (Agonist).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Other reagents as in the radioligand binding assay.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in the inactive state), and serial dilutions of the test compound.

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding (in CPM or as a percentage of the maximal response of a reference full agonist) against the logarithm of the test compound concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal effect) using non-linear regression analysis.

-

Substance P-Induced Guinea Pig Ileum Contraction Assay

This ex vivo functional assay is used to assess the agonist or antagonist properties of compounds at 5-HT7 receptors, which mediate the relaxation of substance P-induced contractions in the guinea pig ileum.[1]

Materials:

-

Guinea Pig Ileum: A segment of the terminal ileum from a male guinea pig.

-

Krebs-Henseleit Solution: Physiological salt solution.

-

Substance P: To induce contraction.

-

Test Compound.

-

Organ Bath and Transducer System: To maintain the tissue and record isometric contractions.

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig terminal ileum and suspend it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Equilibration:

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

-

-

Contraction Induction:

-

Induce a submaximal contraction of the ileum by adding a specific concentration of Substance P (e.g., 20 nM).

-

-

Compound Application:

-

Once the contraction has stabilized, add cumulative concentrations of the test compound to the organ bath.

-

For agonists, a relaxation of the contraction will be observed. For antagonists, the tissue is pre-incubated with the antagonist before the addition of an agonist, and the rightward shift of the agonist's dose-response curve is measured.

-

-

Data Recording and Analysis:

-

Record the changes in muscle tension using an isometric transducer.

-

For agonists, calculate the percentage of relaxation relative to the Substance P-induced contraction and plot this against the logarithm of the test compound concentration to determine the EC50.

-

For antagonists, perform a Schild analysis to determine the pA2 value.

-

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are mediated through the activation or inhibition of specific GPCR signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for the primary receptor targets.

Experimental Workflow for In Vitro Pharmacological Characterization

Caption: General experimental workflow for in vitro pharmacological characterization.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a classic Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin/5-HT7 receptor provides an adaptive signal to enhance pigmentation response to environmental stressors through cAMP-PKA-MAPK, Rab27a/RhoA, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Versatile Scaffold Targeting Serotonergic and Dopaminergic Receptors

The 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with significant affinity and functional activity at key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, quantitative binding and functional data, detailed experimental protocols, and the underlying signaling pathways modulated by these derivatives.

Core Structure and Synthetic Strategy

The core structure consists of a tetralin nucleus linked at the 1-position to a piperazine ring. The primary points of diversification for SAR studies are substitutions on the tetralin ring, modifications of the piperazine ring, and the nature of the substituent at the N4 position of the piperazine.

A common synthetic route to elaborate the SAR of this scaffold involves the initial preparation of a key intermediate, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-bromohexanamide. This is typically achieved by the condensation of 1,2,3,4-tetrahydro-1-naphthalenamine with 6-bromohexanoyl chloride. Subsequent reaction of this intermediate with a diverse library of 1-arylpiperazines yields the final target compounds.[1]

Caption: General synthetic workflow for the preparation of this compound derivatives.

Structure-Activity Relationship at Serotonin Receptors

Derivatives of this scaffold have shown significant affinity for both the 5-HT1A and 5-HT7 serotonin receptor subtypes. The SAR for each subtype reveals distinct structural requirements for optimal binding and functional activity.

5-HT7 Receptor Affinity and Functionality

A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides has been extensively studied for their interaction with the 5-HT7 receptor.[1][2] Key SAR findings include:

-

Alkyl Chain Length: An optimal alkyl chain length of five methylene units between the amide nitrogen and the piperazine ring is preferred for high 5-HT7 receptor affinity.[2]

-

Tetralin Nucleus: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus generally leads to higher affinity compared to substituted analogues.[2]

-

Arylpiperazine Substituents: The substitution pattern on the aryl ring attached to the piperazine is a critical determinant of both affinity and intrinsic activity.

-

Lipophilic substituents at the 2-position of the phenyl ring, such as -SCH3, -CH(CH3)2, -N(CH3)2, -CH3, and a phenyl group, result in high-affinity agonists.[1][3]

-

In contrast, hydroxyl (-OH) and methylamino (-NHCH3) substituents at the 2-position can switch the intrinsic activity towards antagonism.[1][3]

-

Table 1: 5-HT7 Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Selected Derivatives

| Compound | R (on Phenyl Ring) | Ki (nM) for 5-HT7 | EC50 (µM) for 5-HT7 | Intrinsic Activity |

| 1 | 2-SCH3 | 0.22 | 2.56 | Full Agonist |

| 2 | 2-CH(CH3)2 | 0.13-1.1 | 0.90-1.77 | Agonist |

| 3 | 2-N(CH3)2 | 0.13-1.1 | 0.90-1.77 | Agonist |

| 4 | 2-Ph | 0.13-1.1 | 0.90-1.77 | Agonist |

| 5 | 2-OH | - | - | Antagonist |

| 6 | 2-NHCH3 | - | - | Antagonist |

| 7 | H | - | 8 | Partial Agonist (40%) |

| 8 | 2-OCH3 | 6.64 | - | Full Agonist |

| 9 | 2-COCH3 | 4.14 | - | Partial Agonist |

Data compiled from multiple sources.[1][2][3][4][5]

5-HT1A Receptor Affinity

Many 1-(tetralinyl)piperazine derivatives also exhibit high affinity for the 5-HT1A receptor. The stereochemistry of the tetralin nucleus plays a role in selectivity, though not consistently in affinity. For some series, no significant difference in 5-HT1A affinity is observed between enantiomers. However, stereochemistry can influence affinity for other receptors like D2 and α1, thereby affecting the overall selectivity profile.[6]

Table 2: 5-HT1A Receptor Binding Affinities (Ki) of Selected Derivatives

| Compound | Modification | Ki (nM) for 5-HT1A |

| 10 | (S)-(+)-isomer of a 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine | 2.3 - 7.0 |

| 11 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine analogue | 3.6 |

| 12 | N-(3-phenylpropyl) derivative of 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propylamine | 4.4 |

Data compiled from multiple sources.[6][7]

Structure-Activity Relationship at Dopamine D2 Receptors

The 1-(tetralin-1-yl)piperazine scaffold is also a key component of some atypical antipsychotic agents, which often target D2 receptors in addition to serotonin receptors.[8][9] The affinity for D2 receptors can be modulated by substitutions on both the tetralin and the arylpiperazine moieties.

For certain series of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines, it has been observed that the (-)-enantiomers consistently display higher affinity for D2 receptors compared to their (+)-counterparts.[6]

Table 3: Dopamine D2 Receptor Binding Affinities (Ki) of Selected Derivatives

| Compound | Modification | Ki (nM) for D2 |

| 13 | 2-[4[3-(p-fluorobenzoyl)-1-propyl]piperazin-1-ylmethyl]tetraline | 19.1 (pKi = 7.72) |

| 14 | 7-fluoro derivative of Compound 13 | 87.1 (pKi = 7.06) |

| 15 | N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 142 |

Data compiled from multiple sources.[2][8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacological properties of these compounds.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

General Protocol for Radioligand Binding Assay:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Incubation: A mixture containing the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound is incubated to reach equilibrium.

-

Separation: Bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.[10]

Specific Radioligands:

-

5-HT1A Receptors: [3H]8-OH-DPAT is a commonly used agonist radioligand.[11][12]

-

5-HT7 Receptors: [3H]5-CT or other specific radioligands can be used.

-

D2 Receptors: [3H]Spiperone is a widely used antagonist radioligand for D2-like receptors.[13][14]

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

cAMP Functional Assay for 5-HT7 Receptors:

The 5-HT7 receptor is positively coupled to adenylyl cyclase via the Gs protein.[5] Therefore, agonist activation of the 5-HT7 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Protocol Outline:

-

Cell Culture: Cells stably expressing the 5-HT7 receptor (e.g., CHO-K1 or HEK-293 cells) are cultured.

-

Agonist Stimulation: Cells are incubated with varying concentrations of the test compound.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate distinct intracellular signaling cascades.

5-HT7 Receptor Signaling (Gs Pathway)

Activation of the 5-HT7 receptor by an agonist leads to the activation of the stimulatory G-protein, Gs. The α-subunit of Gs (Gαs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[15][16]

Caption: The Gs-coupled signaling pathway of the 5-HT7 receptor.

5-HT1A and D2 Receptor Signaling (Gi/o Pathway)

Both the 5-HT1A and D2 receptors are typically coupled to the inhibitory G-protein, Gi/o.[17][18] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can also modulate other effectors, such as ion channels.

Caption: The Gi/o-coupled signaling pathway of 5-HT1A and D2 receptors.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of potent and selective ligands for serotonin and dopamine receptors. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining receptor affinity and functional outcome. A thorough understanding of these SAR principles, coupled with robust experimental evaluation using the detailed protocols provided, is essential for the successful development of novel therapeutics targeting a range of central nervous system disorders. The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs with improved efficacy and side-effect profiles.

References

- 1. genscript.com [genscript.com]

- 2. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-aryl-4-[(5-methoxy-1,2,3, 4-tetrahydronaphthalen-1-yl)alkyl]piperazines and their analogues: influence of the stereochemistry of the tetrahydronaphthalen-1-yl nucleus on 5-HT1A receptor affinity and selectivity versus alpha1 and D2 receptors. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 17. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 18. Gi alpha subunit - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the In Vitro Studies of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro pharmacological studies centered on the 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine scaffold. The primary focus of existing research has been on a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which have been extensively evaluated for their affinity and functional activity at serotonin receptors, particularly the 5-HT₇ receptor. To date, no in vitro pharmacological data has been published for the parent compound, this compound itself. This document consolidates the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The primary focus of in vitro research on this chemical series has been the investigation of its interaction with serotonin (5-HT) receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) for key derivatives at the 5-HT₇, 5-HT₁ₐ, and 5-HT₂ₐ receptors.

Table 1: Binding Affinities (Ki, nM) of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamide Derivatives at Serotonin Receptors. [1][2]

| Compound Number | Aryl Substitution | 5-HT₇ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) |

| 28 | 2-Methoxyphenyl | 0.80 | 110 | >1000 |

| 34 | 2-Acetylphenyl | 0.45 | 220 | >1000 |

| 44 | 2-Methylthiophenyl | 0.22 | 44 | >1000 |

| 46 | 2-Hydroxyphenyl | 1.10 | 350 | >1000 |

| 49 | 2-Methylphenyl | 0.75 | 150 | >1000 |

Table 2: Functional Activity (EC₅₀, µM) and Intrinsic Activity of Selected Derivatives at the 5-HT₇ Receptor. [1][2]

| Compound Number | Aryl Substitution | EC₅₀ (µM) | Intrinsic Activity |

| 28 | 2-Methoxyphenyl | 1.85 | Full Agonist |

| 34 | 2-Acetylphenyl | 3.10 | Partial Agonist |

| 44 | 2-Methylthiophenyl | 2.56 | Full Agonist |

| 46 | 2-Hydroxyphenyl | - | Antagonist |

| 49 | 2-Methylphenyl | 2.10 | Full Agonist |

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments cited in the literature for the characterization of this compound derivatives.

Radioligand Binding Assays

Radioligand binding assays were employed to determine the affinity of the test compounds for the 5-HT₇, 5-HT₁ₐ, and 5-HT₂ₐ receptors.

2.1.1. Materials and Reagents:

-

Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant 5-HT₇ receptor, or rat brain tissue homogenates for 5-HT₁ₐ and 5-HT₂ₐ receptors.

-

Radioligands:

-

[³H]5-CT (5-Carboxamidotryptamine) for 5-HT₇ receptors.

-

[³H]8-OH-DPAT (8-Hydroxy-2-(dipropylamino)tetralin) for 5-HT₁ₐ receptors.

-

[³H]Ketanserin for 5-HT₂ₐ receptors.

-

-

Non-specific Binding Ligands:

-

5-HT (Serotonin) for 5-HT₇ and 5-HT₁ₐ receptors.

-

Mianserin for 5-HT₂ₐ receptors.

-

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

Cell harvester and liquid scintillation counter.

2.1.2. Protocol for 5-HT₇ Receptor Binding Assay:

-

Aliquots of cell membranes (approximately 15 µg of protein) are incubated in a final volume of 1 ml of incubation buffer.

-

The incubation mixture contains the radioligand [³H]5-CT at a concentration of 0.5 nM.

-

Various concentrations of the test compounds (typically ranging from 10⁻¹¹ to 10⁻⁵ M) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of 10 µM 5-HT.

-

The mixture is incubated at 37°C for 15 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed three times with 5 ml of ice-cold buffer.

-

The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

IC₅₀ values are calculated from the competition binding curves, and Ki values are determined using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction

The functional activity of the compounds at the 5-HT₇ receptor was assessed by their ability to modulate substance P-induced contractions in isolated guinea pig ileum.[1][2]

2.2.1. Materials and Reagents:

-

Tissue: Freshly isolated guinea pig ileum.

-

Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.5), maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

Contracting Agent: Substance P.

-

Test Compounds: The synthesized this compound derivatives.

-

Organ Bath and Transducer System: A setup to maintain the tissue under physiological conditions and record isometric contractions.

2.2.2. Protocol:

-

A segment of the guinea pig ileum is suspended in an organ bath containing Tyrode's solution under a resting tension of 1 g.

-

The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.

-

Contractions are induced by the addition of substance P (30 nM) to the organ bath.

-

Once the contraction reaches a stable plateau, cumulative concentration-response curves are generated by the stepwise addition of the test compounds.

-

The relaxation of the substance P-induced contraction is measured as a percentage of the maximal contraction.

-

For antagonist activity assessment, the tissue is pre-incubated with the test compound for 20 minutes before the addition of substance P.

-

EC₅₀ values for agonists are calculated from the concentration-response curves. For antagonists, the pA₂ value is determined.

Mandatory Visualizations

Signaling Pathways

The 5-HT₇ receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαs and Gα₁₂ pathways.

Caption: 5-HT₇ Receptor Signaling Pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of novel this compound derivatives.

Caption: In Vitro Characterization Workflow.

References

An In-depth Technical Guide on the Dopamine Agonist Activity of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine Derivatives

Abstract

This technical guide provides a comprehensive overview of the dopamine agonist activity of compounds structurally related to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine. While research on the specific parent compound is not publicly available, extensive studies have been conducted on its derivatives, particularly those with substitutions on the tetrahydronaphthalene and piperazine rings. These molecules have been identified as potent agonists for D2-like dopamine receptors (D2 and D3), which are critical targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease. This document details the quantitative binding affinities and functional potencies of these derivatives, outlines the key experimental protocols used for their characterization, and visually represents the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and medicinal chemistry.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological functions, including motor control, motivation, reward, and cognition.[1] They are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). The D2-like receptors, which primarily couple to Gαi/o proteins to inhibit adenylyl cyclase, are key therapeutic targets for conditions like schizophrenia and Parkinson's disease.[2][3]

The scaffold combining a tetrahydronaphthalene nucleus with a piperazine moiety has emerged as a promising template for the design of potent dopamine receptor ligands. This guide focuses on the dopamine agonist properties of derivatives of this compound. Specifically, it consolidates data from studies on compounds where this core structure is further functionalized, such as in the case of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues.[2][4][5] These compounds have demonstrated high affinity and agonist activity at D2 and D3 receptors, highlighting their therapeutic potential.

Quantitative Data on Dopamine Receptor Activity

The following tables summarize the in vitro binding affinities (Ki) and functional agonist potencies (EC50) of key derivatives at human D2 and D3 dopamine receptors. These values have been primarily determined through radioligand displacement and [³⁵S]GTPγS binding assays.[2][4]

Table 1: Binding Affinities (Ki, nM) of Tetrahydronaphthalenyl-piperazine Derivatives at D2 and D3 Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference |

| 12a | 86 | 5.57 | 15.44 | [4] |

| 12b | 41 | 3.71 | 11.05 | [4] |

| (±)-19a | 15.9 | 0.81 | 19.62 | [4] |

| (+)-19a | 4.55 | 1.27 | 3.58 | [4] |

| (±)-19b | 13.8 | 1.35 | 10.22 | [4] |

| 8d | 103.88 | 1.96 | 53 | [6] |

| (±)-22a | 59 | 3 | 19.67 | [6] |

Binding affinities were determined using competitive radioligand binding assays with [³H]-spiperone against human D2 and D3 receptors expressed in HEK-293 or CHO cells.[4][6]

Table 2: Functional Agonist Potency (EC50, nM) and Efficacy (%Emax) of Tetrahydronaphthalenyl-piperazine Derivatives